molecular formula C21H24ClFN4O5S2 B2471782 N-(2-(dimethylamino)ethyl)-4-((4-fluorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide hydrochloride CAS No. 1217101-86-4

N-(2-(dimethylamino)ethyl)-4-((4-fluorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide hydrochloride

Cat. No. B2471782
CAS RN: 1217101-86-4
M. Wt: 531.01
InChI Key: LLWOWVQJFLDUFV-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-4-((4-fluorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide hydrochloride is a useful research compound. Its molecular formula is C21H24ClFN4O5S2 and its molecular weight is 531.01. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)ethyl)-4-((4-fluorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)ethyl)-4-((4-fluorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Applications

A study has synthesized novel derivatives of 6-amino-2-phenylbenzothiazole, which are structurally related to the compound , displaying cytostatic activities against malignant human cell lines, including cervical, breast, colon, laryngeal carcinoma, and normal human fibroblast cell lines (Racané et al., 2006). These findings highlight potential antitumor applications of such compounds.

Binding Studies

Another research area involves the use of fluorescent probes for binding studies, as seen in the binding study of p-hydroxybenzoic acid esters to bovine serum albumin using a fluorescent probe, demonstrating the method's sensitivity and rapid determination of binding (Jun et al., 1971). This illustrates the compound's potential utility in understanding the interaction between small molecules and proteins.

Chemical Synthesis and Reactivity

The compound has relevance in chemical synthesis and reactivity studies. For example, research into the mild and metal-free diastereoselective synthesis of N-tert-butanesulfinylamines offers insight into innovative synthetic routes that could involve similar compounds (Spitz et al., 2014). These studies contribute to the broader understanding of chemical reactivity and provide new synthetic methodologies.

Environmental and Biological Sensing

A study focused on the development of a reaction-based fluorescent probe for the selective discrimination of thiophenols over aliphatic thiols, showcasing the compound's potential application in environmental and biological sensing (Wang et al., 2012). This research highlights how derivatives of the compound could be used to detect specific chemical species sensitively and selectively.

Novel Insecticides

Investigations into novel classes of insecticides, such as flubendiamide, reveal the compound's potential application in pest control. Flubendiamide shows extremely strong insecticidal activity, particularly against lepidopterous pests, and is safe for non-target organisms (Tohnishi et al., 2005). This indicates the possibility of developing new, effective, and environmentally friendly insecticides based on similar chemical structures.

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)sulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O5S2.ClH/c1-24(2)11-12-25(21-23-18-10-7-16(26(28)29)14-19(18)32-21)20(27)4-3-13-33(30,31)17-8-5-15(22)6-9-17;/h5-10,14H,3-4,11-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWOWVQJFLDUFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-])C(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClFN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)ethyl)-4-((4-fluorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide hydrochloride

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